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molecular formula C10H5Cl2FN2 B1450402 2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine CAS No. 1364677-31-5

2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine

Cat. No. B1450402
M. Wt: 243.06 g/mol
InChI Key: BHSOBVHBIQJCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729105B2

Procedure details

A mixture of 5.0 g 2,4-dichloro-5-fluoropyrimidine, 4.683 g p-chlorophenylboronic acid, 1.730 g tetrakistriphenylphosphinpalladium and 8.278 g potassium carbonate in 125 mL tetrahydrofuran and 125 mL water was heated to reflux for 3 h. The reaction mixture was cooled to room temperature and diluted with ethyl acetate. The phases were separated and the organic phase was washed with brine dried over sodium sulfate and evaporated. The solid residue was triturated in ca 60 mL methanol for 30 min. The solids were collected by filtration to yield 5.2 g of an off white solid (contains some boronic acid which gives a start spot). The mother liquor was evaporated and the residue was purified by chromatography on silica gel with heptane:ethyl acetate=8:2 to 1:1 to yield 1.0 g of the product as white solid. Both crops were combined and dissolved in ca 50 mL dichloromethane and filtered over ca 50 g silica gel with dichloromethane to remove a polar start spot. The filtrate was concentrated under aspirator vacuum whereby precipitation occurred. The solid was collected by filtration to yield 5.76 g of the title compound as white crystals, MS 230.1 and 228.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.683 g
Type
reactant
Reaction Step One
Quantity
8.278 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].B(O)O>O1CCCC1.O.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:14]2[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=2)[C:5]([F:9])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
4.683 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
8.278 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated in ca 60 mL methanol for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
to yield 5.2 g of an off white solid (
CUSTOM
Type
CUSTOM
Details
gives a start spot)
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel with heptane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C1=CC=C(C=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 13.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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